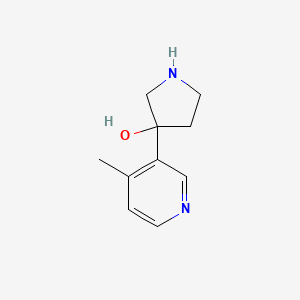

3-(4-Methylpyridin-3-yl)pyrrolidin-3-ol

Description

Structure

3D Structure

Properties

Molecular Formula |

C10H14N2O |

|---|---|

Molecular Weight |

178.23 g/mol |

IUPAC Name |

3-(4-methylpyridin-3-yl)pyrrolidin-3-ol |

InChI |

InChI=1S/C10H14N2O/c1-8-2-4-11-6-9(8)10(13)3-5-12-7-10/h2,4,6,12-13H,3,5,7H2,1H3 |

InChI Key |

XSDICHGJAMPCHW-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=NC=C1)C2(CCNC2)O |

Origin of Product |

United States |

Synthetic Methodologies for 3 4 Methylpyridin 3 Yl Pyrrolidin 3 Ol and Analogues

Strategies for Pyrrolidine (B122466) Ring Construction and Functionalization

The construction of the pyrrolidine skeleton is a central theme in heterocyclic chemistry, with numerous methods developed to achieve this goal. These strategies often involve cyclization reactions that form the five-membered ring, and they can be adapted to introduce specific substituents and stereochemistry.

The formation of the pyrrolidin-3-ol core is a key step in the synthesis of the target compound and its analogues. Various cyclization strategies have been developed to create this hydroxylated five-membered ring system.

Radical cyclizations are powerful methods for forming five-membered rings. mdpi.com While most radical cyclizations involve the addition to carbon-carbon double or triple bonds, the addition to a carbon-oxygen double bond of a carbonyl group is less common but offers a direct route to hydroxylated rings. mdpi.comresearchgate.net This approach is challenging because the addition to a C=O bond is often reversible due to the formation of thermodynamically less stable alkoxy radicals. mdpi.comresearchgate.net

One reported method involves the tin-mediated radical cyclization of 5-phenylseleno-3-aza-pentanals. mdpi.com In this process, a carbon-centered radical is generated, which then undergoes a 5-exo-trig cyclization by adding to the aldehyde carbonyl group. This intramolecular addition forms the pyrrolidin-3-ol core. For example, the treatment of a synthesized aldehyde precursor with tributyltin hydride and a radical initiator (AIBN) in refluxing benzene (B151609) resulted in the formation of pyrrolidin-3-ols, albeit in modest yields, as a mixture of cis and trans isomers. mdpi.comresearchgate.net The synthesis of the radical precursor itself began with the regioselective ring-opening of an N-tosyl-2-benzylaziridine with a selenium nucleophile, followed by N-alkylation and partial reduction of the resulting ester to the required aldehyde. mdpi.com

| Precursor Type | Reaction Conditions | Product | Yield | Isomer Ratio (cis:trans) |

| 5-phenylseleno-3-aza-pentanal | Bu3SnH, AIBN, Benzene (reflux) | Substituted Pyrrolidin-3-ol | Modest | 62:38 |

Iminyl radical cyclizations also provide a route to pyrroline (B1223166) derivatives, which can be further functionalized. nsf.gov Microwave-promoted 5-exo-trig cyclizations of O-phenyloximes tethered to alkenes allow for the formation of the pyrroline ring. The resulting cyclic radical can be trapped with various reagents to introduce functionality. nsf.gov

Intramolecular cyclization is a common and effective strategy for synthesizing substituted pyrrolidines. These reactions can be designed to incorporate a hydroxyl group at the C-3 position.

One such approach is the intramolecular aminomercuration of β-hydroxy-γ-alkenylamines. This reaction proceeds via a 5-endo-trig cyclization to yield sugar-substituted pyrrolidines, which can be further elaborated to create polyhydroxylated alkaloids. acs.org Another method involves the gold(I)-catalyzed cyclization of highly substituted aminoallene derivatives, which has been used to synthesize hydroxylated pyrrolidines like epi-DAB-1. elsevierpure.com

Copper-catalyzed intramolecular C-H amination of N-fluoride amides has also been developed for the synthesis of pyrrolidines. nih.gov This method involves the cleavage of N-F and C-H bonds, with the C-H bond cleavage being the turnover-limiting step. nih.gov Furthermore, enantioselective approaches to hydroxylated pyrrolidines often utilize the cyclization of acyclic precursors where chirality is pre-installed. For instance, the cyclization of an alcohol precursor using sodium hydride in DMF can produce a Boc-protected pyrrolidine, which is a key step in the synthesis of the antibiotic Anisomycin. nih.gov

| Cyclization Type | Catalyst/Reagent | Precursor | Key Feature |

| Aminomercuration | Mercury salts | β-Hydroxy-γ-alkenylamines | 5-endo-trig cyclization |

| Allenic Cyclization | Gold(I) catalyst | Aminoallene derivatives | Diastereoselective formation of hydroxylated pyrrolidines elsevierpure.com |

| C-H Amination | Copper catalyst | N-fluoride amides | Direct C-N bond formation from a C-H bond nih.gov |

| Anionic Cyclization | NaH | Acyclic alcohol | Enantioselective synthesis of protected pyrrolidines nih.gov |

A well-established method for synthesizing highly substituted pyrrolidines involves the reduction of corresponding substituted pyrrole (B145914) systems. nih.govacs.orgacs.org Heterogeneous catalytic hydrogenation is a particularly effective technique for this transformation, capable of producing functionalized pyrrolidines with excellent diastereoselectivity and creating up to four new stereocenters in a single step. nih.govacs.org

The reaction often proceeds through a two-step sequence where an initial reduction of a substituent on the pyrrole ring (e.g., a ketone) creates a stereocenter that directs the subsequent hydrogenation of the aromatic pyrrole ring. nih.govacs.org The choice of catalyst and solvent is crucial for achieving high yield and selectivity. Rhodium-on-alumina (Rh/Al2O3) has been shown to be highly effective, providing a single diastereomer in high yield when used in alcoholic solvents. acs.org Other catalysts like Rh/C also give good results, while Pd/C can be effective but may lead to decomposition in certain solvents like acetic acid. acs.org

The directing effect of existing stereocenters is a key aspect of this methodology. For instance, the hydrogenation of a pyrrole with an α-ketoester substituent at the 2-position using Rh/Al2O3 leads to the reduction of both the ketone and the pyrrole ring with high diastereoselectivity. acs.org The stereochemistry of the resulting pyrrolidine is confirmed through methods like X-ray crystallography. acs.org This diastereoselective reduction is not limited to acyclic stereocenters; existing stereocenters in bicyclic pyrrole systems can also exert a strong directing influence. acs.org

| Pyrrole Substrate | Catalyst | Solvent | Pressure | Result |

| 2-(α-ketoester)-substituted pyrrole | 5% Rh/Al2O3 | Methanol | 10 atm | Single diastereomer of pyrrolidine product (92% yield) acs.org |

| 2-(acetyl)-substituted pyrrole | 5% Rh/Al2O3 | Methanol | 10 atm | Single diastereomer of pyrrolidine product acs.org |

| 2-(imino)-substituted pyrrole | 5% Rh/Al2O3 | Methanol | 10 atm | Single diastereomer of pyrrolidine product acs.org |

| 2-(tertiary alcohol)-substituted pyrrole | 5% Rh/Al2O3 | Methanol | 10 atm | 9:1 ratio of two diastereomers acs.org |

Palladium-catalyzed reactions are a cornerstone of modern synthetic chemistry, and they have been applied to the synthesis of 3-substituted pyrrolidines. researchgate.netchemrxiv.org Specifically, the palladium-catalyzed hydroarylation of pyrrolines offers a direct route to 3-aryl pyrrolidines, which are privileged structures in medicinal chemistry. researchgate.netnih.gov

This transformation represents a type of reductive Mizoroki-Heck reaction. researchgate.net While N-acyl pyrrolines typically undergo standard palladium-catalyzed arylation to yield alkene products, the corresponding N-alkyl pyrrolines react differently, delivering the hydroarylation product—a 3-aryl pyrrolidine. researchgate.netchemrxiv.orgnih.gov This method has a broad substrate scope and can be used to synthesize drug-like molecules in a single step from readily available starting materials. researchgate.netchemrxiv.org The development of a broad-scope palladium-catalyzed hydroarylation of pyrrolines provides efficient access to these valuable 3-substituted pyrrolidine structures. chemrxiv.orgchemrxiv.org

Amine-initiated cyclizations and cascade reactions provide efficient pathways to construct the pyrrolidine ring. organic-chemistry.org These reactions often involve the nucleophilic amine initiating a sequence of bond-forming events to build the heterocyclic core.

One example is a copper-catalyzed three-component tandem amination/cyanation/alkylation sequence starting from a primary amine-tethered alkyne. This one-pot reaction produces α-cyano pyrrolidines with good yield and regioselectivity. nih.gov Another approach involves a silver-mediated tandem amination/oxidation of a secondary amine-tethered alkyne, which yields functionalized pyrroles. nih.gov

Transaminases have also been employed in cascade reactions to produce chiral pyrrolidines. These enzymes catalyze the transfer of an amino group to a prochiral ω-chloroketone. The resulting amino ketone then undergoes spontaneous intramolecular cyclization to form the 2-substituted pyrrolidine. acs.org This biocatalytic approach allows for the synthesis of both enantiomers of the product with high enantiomeric excess by selecting the appropriate transaminase enzyme. acs.org

Microwave-assisted domino hydroformylation/cyclization reactions, specifically intramolecular hydroaminomethylation (HAM), have been applied to the synthesis of pyrrolizidine (B1209537) alkaloids, which contain a pyrrolidine ring as part of their fused bicyclic structure. mdpi.com This process involves the hydroformylation of an olefin on a pyrrolidine precursor to form an aldehyde, which then undergoes intramolecular cyclization with the pyrrolidine nitrogen, followed by reduction to yield the final bicyclic product. mdpi.com

Cyclization Reactions for Pyrrolidin-3-ol Core Formation

Methodologies for Introducing the 4-Methylpyridine (B42270) Moiety

The introduction of the 4-methylpyridine group at the C3 position of the pyrrolidine ring is a critical step that requires precise regiochemical control. This is typically achieved through coupling reactions where one fragment is an organometallic species and the other is an electrophile.

The formation of the carbon-carbon bond between the pyridine (B92270) and pyrrolidine rings is most commonly achieved via the reaction of an organometallic pyridine derivative with an electrophilic pyrrolidine precursor. The key strategy for synthesizing 3-(4-methylpyridin-3-yl)pyrrolidin-3-ol involves the nucleophilic addition of a 3-metallo-4-methylpyridine species to an N-protected pyrrolidin-3-one.

This transformation is a variation of the Grignard reaction. The organometallic reagent, typically an organolithium or organomagnesium compound derived from 3-halo-4-methylpyridine, attacks the carbonyl carbon of the pyrrolidin-3-one. This addition reaction forms the C-C bond and simultaneously generates the tertiary alcohol functionality at the C3 position. The choice of protecting group on the pyrrolidine nitrogen is crucial to prevent side reactions and ensure the stability of the precursor.

Achieving the desired 3-substituted pyridine fragment is challenging due to the inherent electronic properties of the pyridine ring, which favor nucleophilic attack at the C2 and C4 positions. Therefore, regioselective functionalization at the C3 position requires specific synthetic tactics.

One effective strategy is directed ortho-metalation, though this typically targets positions adjacent to a directing group. A more general and powerful method for C3 functionalization is halogen-metal exchange. Starting from a 3-halo-4-methylpyridine (e.g., 3-bromo- (B131339) or 3-iodo-4-methylpyridine), treatment with a strong base like n-butyllithium or a Grignard reagent at low temperatures generates a highly reactive 3-lithiated or 3-magnesiated pyridine species. This organometallic intermediate can then be used as the nucleophile in the subsequent addition to pyrrolidin-3-one. Other advanced methods include metalation-capture protocols, which have been developed for the C4 position and demonstrate the ongoing efforts to control the regioselectivity of pyridine functionalization. nih.gov

| Method | Reagent/Conditions | Target Position | Application |

| Halogen-Metal Exchange | n-BuLi or i-PrMgCl, low temp | C3 (from 3-halopyridine) | Generation of nucleophilic pyridine |

| Kinetic Deprotonation | LDA, -75 °C | C2 | Amidomethylation of 4-chloro-3-fluoropyridine (B1587321) nih.gov |

| Metalation-Capture | n-BuNa | C4 | Direct alkylation and cross-coupling nih.gov |

Stereoselective Synthesis of this compound

The C3 position of this compound is a chiral center, making stereoselective synthesis a critical consideration for potential pharmaceutical applications. Achieving high enantiomeric excess relies on controlling the nucleophilic addition of the pyridine moiety to the pyrrolidin-3-one precursor.

The primary strategy for achieving stereoselectivity is through substrate control, where the chirality of the starting material directs the outcome of the reaction. By using a chiral, N-protected pyrrolidin-3-one derived from a chiral pool source like 4-hydroxy-L-proline, the existing stereocenters on the ring can influence the facial selectivity of the incoming nucleophile. mdpi.comnih.gov The bulky protecting group and the inherent conformation of the ring can create a steric environment that favors attack from one face of the carbonyl group over the other, leading to a diastereomerically enriched product.

Alternatively, catalyst-controlled asymmetric addition offers another powerful route. While challenging, the use of chiral ligands in conjunction with the organometallic pyridine reagent can induce enantioselectivity in the addition to an achiral pyrrolidin-3-one. nih.govrsc.org This approach allows for the modular construction of chiral tertiary alcohols and has been successfully applied to a range of ketones and Grignard reagents. nih.govrsc.org The combination of a regioselectively generated 4-methylpyridin-3-yl organometallic reagent with a chiral pyrrolidin-3-one precursor or a sophisticated chiral catalytic system provides a viable pathway to the desired enantiomerically pure target compound. nih.gov

Diastereoselective Approaches in Pyrrolidine Synthesis

Diastereoselective synthesis aims to preferentially create one diastereomer over others, a crucial step when a molecule has multiple stereocenters. For pyrrolidine derivatives, several strategies have been developed to achieve high levels of diastereocontrol.

One common approach involves the use of chiral auxiliaries. For instance, chiral N-tert-butanesulfinyl imines have been used as key intermediates. The diastereoselective addition of various nucleophiles, such as triorganozincates, to these imines allows for the synthesis of enantiomerically enriched N-protected amino acids and their derivatives, which can serve as precursors to substituted pyrrolidines. researchgate.net The sulfinyl group acts as a powerful chiral directing group, influencing the facial selectivity of the nucleophilic attack.

Another strategy is the base-induced cyclization of enantiopure (2-aminoalkyl)oxiranes. This method allows for the stereospecific formation of pyrrolidin-3-ols, where the stereochemistry of the starting oxirane dictates the stereochemistry of the final product. researchgate.net The reaction conditions can be tuned to favor the formation of either pyrrolidin-3-ols or their 2-(hydroxymethyl)azetidine isomers.

Furthermore, tandem reaction sequences have been employed to construct the pyrrolidine ring with high diastereoselectivity. A hydrozirconation-cyclization sequence starting from readily available chiral N-allyl oxazolidines has been shown to be an effective method for the diastereoselective synthesis of substituted pyrrolidines. nih.gov The table below summarizes some representative diastereoselective approaches.

| Starting Material | Key Reaction | Product Type | Stereoselectivity (dr) | Ref. |

| N-tert-butanesulfinyl imines | Addition of triorganozincates | N-protected amino compounds | High | researchgate.net |

| (2-aminoalkyl)oxiranes | Base-induced cyclization | Pyrrolidin-3-ols | High (stereospecific) | researchgate.net |

| N-allyl oxazolidines | Hydrozirconation-cyclization | Substituted pyrrolidines | Good to excellent | nih.gov |

| Alkenyl boronates | Reaction with aziridines | 3-Borylated pyrrolidines | Diastereoselective | researchgate.net |

These methods highlight the importance of substrate control, where the inherent chirality of the starting material or an auxiliary group guides the stereochemical outcome of the reaction.

Enantioselective Methodologies for Pyrrolidine Derivatives

Enantioselective synthesis focuses on producing a single enantiomer of a chiral molecule. This is particularly important for pharmaceutical applications where different enantiomers can have vastly different biological activities. For pyrrolidine derivatives, both catalyst-controlled and substrate-controlled methods are utilized.

A prominent example of an enantioselective method is the palladium-catalyzed α-arylation of N-Boc-pyrrolidine. This methodology uses a sparteine-mediated enantioselective deprotonation to form a chiral 2-pyrrolidinolithium species with a high enantiomeric ratio. nih.gov Subsequent transmetalation with zinc chloride and palladium-catalyzed coupling with aryl halides yields a diverse array of 2-aryl-N-Boc-pyrrolidines with excellent enantioselectivity (typically 96:4 er). nih.gov

Organocatalysis has also emerged as a powerful tool for the enantioselective synthesis of pyrrolidine derivatives. For example, chiral pyrrolidine-based organocatalysts, such as diarylprolinol silyl (B83357) ethers, can effectively promote various transformations. nih.gov Organocatalytic enantioselective Michael addition reactions of 4-alkyl-substituted 4-oxo-2-enoates with nitroalkanes have been developed to produce highly enantiomerically enriched 5-alkyl-substituted pyrrolidine-3-carboxylic acids. rsc.org

Furthermore, dynamic kinetic resolution provides another avenue for enantioselective synthesis. This process involves the racemization of a chiral starting material, allowing for the conversion of more than 50% of the racemic mixture into a single enantiomer of the product. researchgate.net The table below showcases several enantioselective strategies.

| Method | Catalyst/Reagent | Product Type | Stereoselectivity (ee/er) | Ref. |

| α-Arylation | Pd(OAc)₂ / PtBu₃-HBF₄ / (-)-Sparteine | 2-Aryl-N-Boc-pyrrolidines | 96:4 er | nih.gov |

| Michael Addition | Organocatalyst | 5-Alkyl-pyrrolidine-3-carboxylic acids | up to 97% ee | rsc.org |

| Allylation of Imines | Rh-catalyst | Homoallylic amines | up to 98% ee | researchgate.net |

| Cu-catalyzed Allyl Addition | NHC-Cu complex | Homoallylamides | up to 98.5:1.5 er | researchgate.net |

Control of Stereogenic Centers and Diastereocontrol via Hydroxyl Auxiliaries

The hydroxyl group can serve as a powerful auxiliary in directing the stereochemical outcome of reactions, a concept known as substrate-controlled synthesis. In the context of pyrrolidin-3-ol synthesis, the hydroxyl group's ability to coordinate with metal catalysts or reagents can lock the molecule into a specific conformation, leading to a highly selective reaction.

For instance, in the synthesis of piperazic acid derivatives, a related N-heterocycle, a diastereoselective enolate hydroxylation was a key step. nsf.gov The stereochemistry of the existing centers in the substrate directed the approach of the hydroxylating agent. While not directly on a pyrrolidine, this principle is broadly applicable. The strategic placement of a hydroxyl group on a precursor molecule can influence the stereochemistry of subsequent cyclization or functionalization steps.

The synthesis of pyrrolidin-3-ols from homoallylamines can proceed via epoxidation followed by regioselective ring-opening. researchgate.net The stereochemistry of the epoxide, which can be controlled using methods like Sharpless asymmetric epoxidation, dictates the stereochemistry of the resulting hydroxyl and amino groups. The intramolecular cyclization to form the pyrrolidine ring then proceeds with the stereocenters already set, demonstrating how a hydroxyl-containing intermediate (the epoxide) is crucial for controlling the final stereochemistry.

| Strategy | Key Intermediate/Feature | Mechanism of Control | Outcome | Ref. |

| Epoxidation of Homoallylamines | Chiral epoxide | Intramolecular nucleophilic attack | Regio- and stereoselective pyrrolidin-3-ol formation | researchgate.net |

| Enolate Hydroxylation | Substrate with existing stereocenters | Steric hindrance and chelation control | Diastereoselective introduction of a hydroxyl group | nsf.gov |

| N-Hydroxyimide as Nucleophile | N-OH group | Palladium-catalyzed allylic substitution | Formation of N-O bond | thieme.de |

Challenges and Advancements in the Synthesis of Substituted Pyrrolidin-3-ols

The synthesis of complex substituted pyrrolidin-3-ols like this compound is fraught with challenges. A primary difficulty is the simultaneous and precise control of multiple stereogenic centers, including the quaternary center at the C3 position bearing both a hydroxyl and an aryl group. Constructing such a sterically congested quaternary carbon with high stereoselectivity is a formidable task.

Another challenge lies in the introduction of the heteroaryl group (4-methylpyridin-3-yl) onto the pyrrolidine ring. Methods like palladium-catalyzed hydroarylation have been developed for creating 3-aryl pyrrolidines, but the scope and efficiency can be dependent on the electronic properties of the aryl group and the substitution pattern on the pyrrolidine. nih.gov

Recent advancements have aimed to overcome these hurdles. The development of novel catalytic systems with higher activity and selectivity is a continuous effort. For example, dirhodium-catalyzed intramolecular nitrene insertions into C-H bonds now allow for the regio- and diastereoselective synthesis of N-unprotected pyrrolidines under mild conditions. organic-chemistry.org Additionally, photo-promoted ring contraction of abundant pyridines using a silylborane has emerged as a novel strategy to access functionalized pyrrolidine skeletons. nih.gov This method provides a rapid way to build complex pyrrolidine derivatives from simple starting materials.

| Challenge | Advancement/Solution | Example Reaction/Method | Ref. |

| Control of Quaternary Stereocenter | Development of novel stereoselective addition reactions | Baylis-Hillman adducts of isatins used as precursors for 3-aryl-3-hydroxypyrrolidin-2-ones | researchgate.net |

| Introduction of Aryl Groups | New catalytic cross-coupling methods | Palladium-catalyzed pyrroline hydroarylation | nih.gov |

| Overall Synthetic Efficiency | Cascade and Domino Reactions | N-H insertion/aldol cascade | researchgate.net |

| Access to Novel Scaffolds | Skeletal Rearrangement Strategies | Photo-promoted ring contraction of pyridines | nih.gov |

| Stereocontrol | Asymmetric Catalysis | Iridacycle-catalyzed borrowing hydrogen annulation of diols and amines | organic-chemistry.org |

These advancements continue to expand the synthetic chemist's toolkit, enabling more efficient and selective routes to complex and medicinally relevant molecules like this compound.

Chemical Reactivity and Transformations of 3 4 Methylpyridin 3 Yl Pyrrolidin 3 Ol

Reactivity of the Pyrrolidine (B122466) Nitrogen

The nitrogen atom within the pyrrolidine ring of 3-(4-Methylpyridin-3-yl)pyrrolidin-3-ol behaves as a typical secondary amine, exhibiting both basic and nucleophilic properties. Its lone pair of electrons is readily available for reaction with a variety of electrophiles, making it a primary site for structural modification.

Key transformations involving the pyrrolidine nitrogen include N-alkylation, N-acylation, and N-arylation.

N-Alkylation: This reaction involves the introduction of an alkyl group onto the nitrogen atom, typically by reaction with an alkyl halide (e.g., methyl iodide, benzyl (B1604629) bromide) in the presence of a base. The choice of base and solvent can influence the reaction's efficiency. For instance, strong bases like sodium hydride (NaH) or sodium hexamethyldisilazide (NaHMDS) in aprotic solvents such as tetrahydrofuran (B95107) (THF) or dimethylformamide (DMF) are commonly employed to deprotonate the amine, enhancing its nucleophilicity.

N-Acylation: The pyrrolidine nitrogen readily reacts with acylating agents like acyl chlorides or acid anhydrides to form amides. These reactions are often performed in the presence of a non-nucleophilic base (e.g., triethylamine, pyridine) to scavenge the acidic byproduct (e.g., HCl). Similarly, reaction with sulfonyl chlorides (e.g., benzenesulfonyl chloride) yields sulfonamides. researchgate.net

N-Arylation: The formation of a bond between the pyrrolidine nitrogen and an aromatic ring can be achieved through transition-metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination. This reaction typically involves an aryl halide or triflate, a palladium or copper catalyst, a suitable ligand, and a base.

| Transformation | Reagents & Conditions | Product Type | Notes |

|---|---|---|---|

| N-Alkylation | Alkyl Halide (R-X), Base (e.g., K₂CO₃, NaH), Solvent (e.g., DMF, THF) | Tertiary Amine | Reaction rate depends on the nature of the alkyl halide and steric hindrance. |

| Reductive Amination | Aldehyde/Ketone, Reducing Agent (e.g., NaBH(OAc)₃, H₂/Pd-C) | Tertiary Amine | A two-step (in-situ) reaction forming an iminium intermediate followed by reduction. |

| N-Acylation | Acyl Chloride (RCOCl) or Anhydride (B1165640) ((RCO)₂O), Base (e.g., Et₃N) | Amide | Generally a rapid and high-yielding reaction. |

| N-Sulfonylation | Sulfonyl Chloride (RSO₂Cl), Base (e.g., Pyridine) | Sulfonamide | Produces stable sulfonamides. researchgate.net |

| N-Arylation (Buchwald-Hartwig) | Aryl Halide (Ar-X), Pd or Cu Catalyst, Ligand, Base (e.g., NaOtBu) | N-Aryl Pyrrolidine | Allows for the formation of a C-N bond with a wide range of aromatic partners. |

Chemical Modifications of the Pyrrolidin-3-ol Hydroxyl Group

The tertiary hydroxyl group at the C3 position of the pyrrolidine ring is another key site for functionalization. While tertiary alcohols can be less reactive than primary or secondary alcohols due to steric hindrance, they can undergo several important transformations.

Esterification: The formation of an ester from the tertiary alcohol requires specific conditions to drive the reaction and avoid side reactions like dehydration. Direct acid-catalyzed esterification with a carboxylic acid is often inefficient. chemguide.co.ukyoutube.com More effective methods involve the activation of the carboxylic acid, for example, using coupling agents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) with 1-hydroxybenzotriazole (B26582) (HOBt), or by converting the acid to a more reactive acyl chloride or anhydride. researchgate.net The reaction with an acid anhydride can be facilitated by solid catalysts such as indium or zinc halides, which can selectively promote esterification over dehydration. google.comgoogle.com

O-Alkylation (Ether Formation): Introducing an alkyl group to form an ether can be achieved under basic conditions. The alcohol is first deprotonated with a strong base (e.g., NaH) to form a more nucleophilic alkoxide, which then reacts with an alkyl halide in an S N 2 reaction. The choice of solvent and reagents is critical to favor O-alkylation. rsc.orgorganic-chemistry.org Alternative methods for O-alkylation include using methanesulfonates of the desired alcohol. organic-chemistry.org

| Transformation | Reagents & Conditions | Product Type | Notes |

|---|---|---|---|

| Esterification (from Acid Anhydride) | Acid Anhydride ((RCO)₂O), Catalyst (e.g., InCl₃, ZnCl₂), non-aqueous solvent | Tertiary Ester | Solid Lewis acid catalysts can provide high conversion and selectivity, minimizing dehydration. google.com |

| Esterification (from Acyl Chloride) | Acyl Chloride (RCOCl), Base (e.g., Pyridine), non-aqueous solvent | Tertiary Ester | A common and effective method for esterifying sterically hindered alcohols. chemguide.co.uk |

| O-Alkylation | 1. Strong Base (e.g., NaH); 2. Alkyl Halide (R-X); Solvent (e.g., THF) | Tertiary Ether | The formation of the alkoxide intermediate is crucial for the subsequent nucleophilic attack. |

Reactions on the 4-Methylpyridine (B42270) Ring

The 4-methylpyridine ring has a distinct reactivity pattern governed by the electron-withdrawing nature of the nitrogen atom and the presence of the methyl and pyrrolidinyl substituents.

Electrophilic Aromatic Substitution (EAS): The pyridine (B92270) ring is significantly less reactive towards electrophiles than benzene (B151609). uoanbar.edu.iq The nitrogen atom deactivates the ring by induction and can be protonated under acidic conditions, further increasing deactivation. Electrophilic attack preferentially occurs at the C3 and C5 positions, which are meta to the nitrogen, as the intermediates for attack at the C2, C4, or C6 positions are significantly destabilized. quora.comquora.com In this compound, the C3 position is blocked, so electrophilic substitution would be directed to the C5 position. Activating the pyridine ring, for instance by N-oxide formation, can facilitate EAS and alter the regioselectivity. youtube.com

Oxidation of the Methyl Group: The methyl group at the C4 position is susceptible to oxidation. A variety of oxidizing agents can convert the methyl group into a carboxylic acid (isonicotinic acid derivative). This transformation is of industrial importance and can be achieved using reagents such as potassium permanganate (B83412) (KMnO₄) or through catalytic gas-phase oxidation. researchgate.net Milder oxidation, for example using iodine in DMSO (Kornblum oxidation), can yield the corresponding aldehyde. researchgate.net

| Reaction Site | Transformation | Reagents & Conditions | Product | Notes |

|---|---|---|---|---|

| Pyridine Ring (C5) | Electrophilic Substitution (e.g., Nitration) | HNO₃/H₂SO₄ (vigorous conditions) | 5-Nitro derivative | The pyridine ring is strongly deactivated, requiring harsh conditions. Substitution occurs meta to the ring nitrogen. uoanbar.edu.iqquora.com |

| 4-Methyl Group | Oxidation to Carboxylic Acid | KMnO₄, heat | 3-(3-Hydroxypyrrolidin-3-yl)pyridine-4-carboxylic acid | A common and powerful method for oxidizing alkyl side chains on aromatic rings. |

| 4-Methyl Group | Oxidation to Aldehyde (Kornblum) | I₂, DMSO | 3-(3-Hydroxypyrrolidin-3-yl)isonicotinaldehyde | A milder oxidation that stops at the aldehyde stage. researchgate.net |

Advanced Spectroscopic Characterization and Structural Elucidation

X-ray Crystallography for Definitive Structural and Stereochemical Determination

X-ray crystallography stands as the gold standard for the absolute determination of molecular structure, providing unequivocal proof of atomic connectivity, configuration, and conformation. For a chiral molecule like 3-(4-Methylpyridin-3-yl)pyrrolidin-3-ol, which contains a stereocenter at the C3 position of the pyrrolidine (B122466) ring, single-crystal X-ray diffraction is indispensable for assigning the absolute stereochemistry.

The process begins with the growth of a high-quality single crystal of the compound. This is often a meticulous process involving the slow evaporation of a saturated solution. Once a suitable crystal is obtained, it is mounted on a diffractometer and irradiated with a monochromatic X-ray beam. The crystal diffracts the X-rays in a specific pattern of spots, the intensities and positions of which are recorded.

The resulting diffraction data are then processed to generate an electron density map of the molecule. From this map, the positions of individual atoms can be determined, and a complete three-dimensional model of the molecule is constructed. This model provides precise measurements of bond lengths, bond angles, and torsional angles, offering a definitive structural and stereochemical picture. While specific crystallographic data for this compound is not publicly available, the following table illustrates typical parameters that would be determined from such an analysis, based on known structures of similar heterocyclic compounds.

| Parameter | Description | Typical Value |

| Crystal System | The symmetry system of the crystal lattice. | Monoclinic |

| Space Group | The specific symmetry group of the crystal. | P2₁/c |

| a, b, c (Å) | The lengths of the unit cell axes. | a = 8.5 Å, b = 12.3 Å, c = 9.1 Å |

| α, β, γ (°) | The angles between the unit cell axes. | α = 90°, β = 105°, γ = 90° |

| Volume (ų) | The volume of the unit cell. | 915 |

| Z | The number of molecules in the unit cell. | 4 |

| R-factor | A measure of the agreement between the crystallographic model and the experimental X-ray diffraction data. | < 0.05 |

This definitive structural information from X-ray crystallography is crucial for understanding the molecule's interaction with biological targets and for guiding further drug design and development.

Integrated Spectroscopic Approaches for Comprehensive Structural Proof

While X-ray crystallography provides a static image of the molecule in the solid state, a combination of spectroscopic techniques is essential to confirm the structure in solution and to provide a comprehensive characterization. These methods, when used in an integrated fashion, offer complementary information that corroborates the crystallographic data and provides a complete structural proof.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are fundamental for elucidating the carbon-hydrogen framework of the molecule. For this compound, ¹H NMR would show distinct signals for the protons on the pyrrolidine and pyridine (B92270) rings, as well as the methyl group. The chemical shifts, splitting patterns (multiplicity), and coupling constants of these signals provide detailed information about the connectivity and local environment of the protons. Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are then used to establish proton-proton and proton-carbon correlations, respectively, which helps in piecing together the molecular fragments.

Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight and elemental composition of the compound. High-resolution mass spectrometry (HRMS) can determine the molecular formula with high accuracy by measuring the mass-to-charge ratio (m/z) to several decimal places. Fragmentation patterns observed in the mass spectrum can also offer clues about the structural components of the molecule.

The following tables present hypothetical but representative spectroscopic data for this compound, based on the analysis of similar compounds.

Hypothetical ¹H NMR Data (in CDCl₃, 400 MHz)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| 8.45 | d | 1H | Pyridine H |

| 8.42 | s | 1H | Pyridine H |

| 7.15 | d | 1H | Pyridine H |

| 3.50-3.60 | m | 2H | Pyrrolidine CH₂ |

| 3.35-3.45 | m | 2H | Pyrrolidine CH₂ |

| 2.50 | s | 3H | Methyl CH₃ |

| 2.20-2.30 | m | 2H | Pyrrolidine CH₂ |

| 1.80 | br s | 1H | OH |

Hypothetical ¹³C NMR Data (in CDCl₃, 100 MHz)

| Chemical Shift (δ, ppm) | Assignment |

| 150.1 | Pyridine C |

| 147.5 | Pyridine C |

| 145.2 | Pyridine C |

| 135.8 | Pyridine C |

| 123.4 | Pyridine C |

| 72.5 | Pyrrolidine C-OH |

| 55.3 | Pyrrolidine CH₂ |

| 46.8 | Pyrrolidine CH₂ |

| 38.1 | Pyrrolidine CH₂ |

| 16.9 | Methyl CH₃ |

Hypothetical Mass Spectrometry Data

| Technique | Parameter | Value |

| HRMS (ESI+) | Calculated m/z for C₁₀H₁₄N₂O [M+H]⁺ | 179.1184 |

| Found m/z | 179.1182 |

By integrating the data from X-ray crystallography, NMR, and mass spectrometry, a complete and unambiguous structural assignment for this compound can be achieved. This comprehensive approach is fundamental in modern chemical research, ensuring the identity and purity of synthesized compounds.

Role of 3 4 Methylpyridin 3 Yl Pyrrolidin 3 Ol As a Chemical Scaffold in Synthetic Design

Exploration of the Pyrrolidin-3-ol Core as a Versatile Scaffold

The pyrrolidin-3-ol core is a well-established "privileged scaffold" in drug discovery, valued for its three-dimensional character which allows for better exploration of chemical space compared to flat aromatic systems. researchgate.netnih.gov The sp³-hybridized carbon atoms of the pyrrolidine (B122466) ring provide a non-planar structure, which can lead to improved binding affinity and selectivity for biological targets. nih.gov

The versatility of the pyrrolidin-3-ol scaffold arises from several key features:

Three-Dimensionality: The non-planar nature of the pyrrolidine ring allows for the precise spatial orientation of substituents, which is crucial for optimizing interactions with protein binding pockets. nih.gov

Hydrogen Bonding Capabilities: The presence of both a hydroxyl group and a secondary amine provides sites for hydrogen bond donation and acceptance, facilitating interactions with biological targets.

Chirality: The C3 position bearing the hydroxyl and pyridinyl groups is a stereocenter, allowing for the synthesis of enantiomerically pure compounds, which can exhibit different pharmacological activities.

Synthetic Tractability: The pyrrolidine ring is amenable to a wide range of chemical modifications at both the nitrogen and carbon atoms, allowing for the generation of diverse libraries of compounds. mdpi.com

The incorporation of a 4-methylpyridin-3-yl substituent at the 3-position introduces an additional layer of complexity and potential for specific interactions. The pyridine (B92270) ring can engage in π-stacking and hydrogen bonding interactions, while the methyl group can occupy hydrophobic pockets.

Strategies for Derivatization and Diversification of the Scaffold for Chemical Libraries

The 3-(4-methylpyridin-3-yl)pyrrolidin-3-ol scaffold offers multiple points for derivatization to generate chemical libraries for high-throughput screening. Key strategies include modifications at the pyrrolidine nitrogen, the hydroxyl group, and potentially the pyrrolidine ring itself.

N-Substitution: The secondary amine of the pyrrolidine ring is a primary site for diversification. A variety of substituents can be introduced through standard synthetic methodologies.

| Reaction Type | Reagents and Conditions | Resulting Functional Group | Potential for Diversity |

| Reductive Amination | Aldehydes or ketones, reducing agent (e.g., NaBH(OAc)₃) | N-alkyl, N-benzyl | High |

| N-Arylation | Aryl halides, palladium catalyst (e.g., Buchwald-Hartwig amination) | N-aryl, N-heteroaryl | High |

| Acylation | Acyl chlorides, anhydrides, or carboxylic acids with coupling agents | N-acyl, N-sulfonyl | High |

| Michael Addition | α,β-Unsaturated esters, nitriles, or ketones | N-alkyl extensions | Moderate |

O-Substitution: The tertiary hydroxyl group can be functionalized to explore different interactions in a binding pocket.

| Reaction Type | Reagents and Conditions | Resulting Functional Group | Potential for Diversity |

| Etherification | Alkyl halides, base (e.g., NaH) | O-alkyl, O-benzyl | High |

| Esterification | Acyl chlorides, anhydrides | O-acyl | High |

| Mitsunobu Reaction | Alcohols, DEAD, PPh₃ | O-alkyl (inversion of configuration if chiral) | Moderate |

Synthesis of the Core Scaffold: The core this compound scaffold itself can be synthesized through various routes, with a common approach involving the addition of an organometallic pyridine reagent to a suitable pyrrolidin-3-one precursor. This allows for the introduction of diversity in the pyridine component as well.

A plausible synthetic route would involve the Grignard reaction of 3-bromo-4-methylpyridine (B15001) with an N-protected pyrrolidin-3-one, followed by deprotection.

Scaffold Hopping Methodologies Applied to Pyrrolidine Systems in Chemical Discovery

Scaffold hopping is a powerful strategy in medicinal chemistry to identify novel chemical entities with similar biological activity to a known active compound but with a different core structure. namiki-s.co.jp This can lead to compounds with improved properties such as enhanced potency, better ADME profiles, or novel intellectual property. For the this compound scaffold, several scaffold hopping strategies can be envisioned.

Replacement of the Pyrrolidine Ring: The pyrrolidine ring can be replaced by other five- or six-membered saturated heterocycles to explore different spatial arrangements and physicochemical properties.

| Original Scaffold | Hopped Scaffold | Rationale |

| Pyrrolidin-3-ol | Piperidin-4-ol | Ring expansion, altered geometry |

| Pyrrolidin-3-ol | Thiazolidin-3-ol | Introduction of a sulfur atom, altered H-bonding |

| Pyrrolidin-3-ol | Isoxazolidin-4-ol | Altered electronic properties and H-bonding |

Replacement of the Pyridine Ring: The 4-methylpyridin-3-yl moiety can be replaced with other aromatic or heteroaromatic systems to probe different electronic and steric requirements for biological activity. This approach has been successfully used to discover novel inhibitors of various enzymes. nih.gov

| Original Substituent | Hopped Substituent | Rationale |

| 4-Methylpyridin-3-yl | Phenyl | Removal of the basic nitrogen, increased lipophilicity |

| 4-Methylpyridin-3-yl | Thiophen-2-yl | Bioisosteric replacement, altered electronics |

| 4-Methylpyridin-3-yl | Pyrimidin-5-yl | Introduction of an additional nitrogen, altered H-bonding |

Stereochemical Implications in the Design and Utilization of Pyrrolidin-3-ol Scaffolds

The stereochemistry of the this compound scaffold is a critical aspect of its design and application in medicinal chemistry. The molecule possesses a chiral center at the C3 position of the pyrrolidine ring, and depending on the synthetic route and any further substitutions, additional stereocenters may be introduced.

The absolute configuration at C3 can significantly influence the biological activity of the molecule by dictating the spatial orientation of the hydroxyl and 4-methylpyridin-3-yl groups. It is well-established that enantiomers of a chiral drug can have different pharmacological, pharmacokinetic, and toxicological properties. Therefore, the stereoselective synthesis of each enantiomer is crucial for a thorough investigation of its potential as a drug candidate.

Methods for Stereoselective Synthesis:

Chiral Pool Synthesis: Starting from enantiomerically pure precursors such as L- or D-hydroxyproline can provide a straightforward route to chiral pyrrolidin-3-ol derivatives. mdpi.comresearchgate.net

Asymmetric Catalysis: The use of chiral catalysts in the synthesis of the pyrrolidine ring or in the addition of the pyridinyl group can afford high enantiomeric excess of the desired stereoisomer.

Chiral Resolution: Racemic mixtures of this compound can be separated into their constituent enantiomers using chiral chromatography or by forming diastereomeric salts with a chiral resolving agent.

Conclusion and Future Research Directions

Summary of Key Academic Contributions to 3-(4-Methylpyridin-3-yl)pyrrolidin-3-ol Research

Academic research has laid a substantial foundation for the study of compounds like this compound through extensive work on the broader pyrrolidine (B122466) and pyrrolidin-3-ol chemical classes. The five-membered pyrrolidine ring is a cornerstone in medicinal chemistry, valued for its ability to explore pharmacophore space effectively due to its sp³-hybridization and non-planar structure, a feature known as "pseudorotation". nih.govresearchgate.net

Key contributions that are relevant to the study of this compound include the development of stereoselective synthesis methods for substituted pyrrolidines. mdpi.com These methods are often classified based on whether they start with a pre-existing pyrrolidine ring, such as proline or 4-hydroxyproline, or construct the ring from acyclic precursors. mdpi.com The ability to control the stereochemistry of the pyrrolidine ring is crucial, as different stereoisomers can exhibit distinct biological profiles due to varying binding modes with enantioselective proteins. nih.govresearchgate.net

Furthermore, the pyrrolidine scaffold is a component of numerous natural alkaloids and synthetic drugs with a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. mdpi.comresearchgate.net Research into the structure-activity relationships (SAR) of various pyrrolidine derivatives provides a framework for predicting the potential biological activities of underexplored compounds like this compound. nih.govresearchgate.net The integration of a pyridine (B92270) ring, as seen in the subject compound, is also a common strategy in drug design to modulate properties such as binding affinity and pharmacokinetics. mdpi.com

Identification of Unexplored Synthetic Avenues and Derivatization Opportunities

While established methods for the synthesis of substituted pyrrolidines exist, there remain several unexplored avenues for the synthesis and derivatization of this compound. Modern synthetic strategies that could be applied include palladium-catalyzed hydroarylation of pyrrolines, which offers a direct route to 3-aryl pyrrolidines. nih.govnih.gov Additionally, advancements in asymmetric synthesis, such as the use of novel organocatalysts, could provide more efficient and selective routes to chiral pyrrolidine-based compounds. mdpi.com

Derivatization of the this compound scaffold presents numerous opportunities to generate a library of analogues for further investigation. Key points for derivatization include the pyrrolidine nitrogen, the tertiary alcohol, and the pyridine ring. The following table outlines potential derivatization strategies:

| Modification Site | Potential Derivatization Reactions | Rationale for Derivatization |

| Pyrrolidine Nitrogen | N-alkylation, N-arylation, N-acylation, Sulfonylation | To modulate basicity, lipophilicity, and introduce new interaction points for biological targets. |

| Tertiary Alcohol | O-alkylation, O-acylation, Replacement with other functional groups (e.g., fluorine, amines) | To alter hydrogen bonding capacity, steric profile, and metabolic stability. |

| Pyridine Ring | Substitution on the pyridine ring (e.g., halogenation, alkylation), N-oxidation | To fine-tune electronic properties, solubility, and potential for specific interactions. |

| Pyrrolidine Ring | C-H functionalization at other positions | To introduce additional substituents and explore new regions of chemical space. |

These derivatization strategies can be guided by computational modeling to predict the impact of modifications on the compound's properties and potential biological activity. nih.gov

Advancements in Characterization and Computational Modeling for this Compound Class

The structural elucidation of complex heterocyclic compounds like this compound relies heavily on advanced analytical techniques. Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool, with modern 1D and 2D NMR techniques being essential for determining the constitution and stereochemistry of such molecules. ipb.ptresearchgate.net For nitrogen-containing heterocycles, ¹⁵N NMR spectroscopy can provide valuable insights into the electronic environment of the nitrogen atoms. researchgate.netnih.gov Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS), is another critical tool for characterization and can be enhanced through derivatization strategies to improve sensitivity and aid in stereochemical analysis. nih.govresearchgate.net

Computational modeling plays an increasingly important role in the study of pyrrolidine derivatives. nih.govbohrium.com Techniques such as Quantitative Structure-Activity Relationship (QSAR) modeling, molecular docking, and molecular dynamics (MD) simulations are employed to:

Predict the biological activity of novel compounds. nih.gov

Understand the interactions between a ligand and its biological target at the molecular level. nih.gov

Assess the conformational stability of molecules. nih.gov

Estimate pharmacokinetic properties and potential toxicity. bohrium.com

These computational approaches can guide the design of new derivatives of this compound with improved properties. nih.gov

The following table summarizes advanced characterization and computational techniques applicable to this compound class:

| Technique | Application in the Study of this compound |

| 2D NMR (COSY, HSQC, HMBC, NOESY) | Unambiguous assignment of proton and carbon signals, determination of connectivity and stereochemistry. ipb.ptresearchgate.net |

| ¹⁵N NMR Spectroscopy | Probing the electronic environment of the pyrrolidine and pyridine nitrogen atoms. researchgate.netnih.gov |

| LC-MS/MS | Separation and identification of the compound and its derivatives, potential for chiral separation with appropriate derivatization. nih.govresearchgate.net |

| Molecular Docking | Predicting the binding mode and affinity of the compound to potential biological targets. nih.gov |

| Molecular Dynamics (MD) Simulations | Assessing the conformational flexibility and stability of the compound and its complexes with biomolecules. nih.gov |

| QSAR Modeling | Developing predictive models for biological activity based on structural features. nih.govbohrium.com |

Broader Impact of Pyrrolidin-3-ol Scaffolds in Advancing Chemical Innovation

The pyrrolidin-3-ol scaffold is considered a "privileged structure" in medicinal chemistry. researchgate.net This term refers to molecular frameworks that are capable of binding to multiple biological targets with high affinity, making them valuable starting points for drug discovery. researchgate.net The versatility of the pyrrolidin-3-ol core, with its defined three-dimensional structure and multiple points for functionalization, allows for the generation of diverse chemical libraries. nih.gov

The impact of pyrrolidin-3-ol and related pyrrolidine scaffolds on chemical innovation is evident in the numerous approved drugs and clinical candidates that contain this motif. mdpi.comresearchgate.net These compounds span a wide range of therapeutic areas, demonstrating the broad utility of this chemical class. nih.govresearchgate.net The continued exploration of novel pyrrolidine-based compounds, including those with unique substitution patterns like this compound, is likely to lead to the discovery of new chemical probes to study biological processes and new therapeutic agents to address unmet medical needs. mdpi.com The development of new synthetic methodologies and a deeper understanding of the structure-activity relationships within this compound class will further fuel chemical innovation. mdpi.com

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 3-(4-Methylpyridin-3-yl)pyrrolidin-3-ol, and how do reaction conditions influence yield?

- Methodological Answer : The compound can be synthesized via ring-closure reactions or by functionalizing pyrrolidin-3-ol precursors. For example, reacting pyrrolidin-3-ol with formaldehyde under hydrogen gas and a metal catalyst (e.g., palladium or nickel) generates intermediates that are further treated with secondary amines to introduce the 4-methylpyridine moiety . Temperature (80–120°C) and catalyst choice significantly impact reaction efficiency. Lower yields (<50%) are common in small-scale lab syntheses due to competing side reactions, while industrial-scale methods optimize conditions for higher purity (>95%) .

Q. How can researchers validate the structural integrity of this compound post-synthesis?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy is critical for confirming stereochemistry and functional groups. Key signals include:

- ¹H NMR : Hydroxyl proton resonance at δ 2.5–3.5 ppm (broad singlet) and pyridine ring protons at δ 7.0–8.5 ppm (multiplet).

- ¹³C NMR : The pyrrolidine carbon adjacent to the hydroxyl group appears at ~70 ppm .

High-resolution mass spectrometry (HRMS) or X-ray crystallography is recommended for resolving ambiguities in complex stereoisomeric mixtures .

Advanced Research Questions

Q. What challenges arise in achieving stereochemical purity during synthesis, and how can they be mitigated?

- Methodological Answer : The compound’s pyrrolidine ring and hydroxyl group create stereogenic centers prone to racemization. Asymmetric synthesis using chiral catalysts (e.g., (R)-BINAP) or enzymatic resolution can enhance enantiomeric excess (ee). For example, a patent describes isolating (3S)-pyrrolidin-3-ol hydrochloride via selective crystallization, achieving >99% ee by controlling solvent polarity and cooling rates . Monitoring ee via chiral HPLC (e.g., Chiralpak AD-H column) is essential for quality control .

Q. How does the compound interact with biological targets, and what assays are suitable for quantifying these interactions?

- Methodological Answer : The hydroxyl and pyridine groups enable hydrogen bonding and hydrophobic interactions with enzymes or receptors. For receptor-binding studies:

- Surface Plasmon Resonance (SPR) : Measure binding kinetics (ka/kd) using immobilized target proteins.

- Fluorescence Polarization : Quantify competitive displacement of fluorescent ligands.

In enzyme inhibition assays (e.g., kinase inhibition), IC₅₀ values are determined via ATPase activity measurements using malachite green phosphate detection . Structural analogs with modified substituents (e.g., chloro vs. methyl groups) show varying binding affinities, highlighting the importance of substituent positioning .

Q. How can researchers resolve contradictions in biological activity data across studies?

- Methodological Answer : Discrepancies often stem from assay conditions (e.g., pH, ionic strength) or impurity profiles. To address this:

- Reproducibility Checks : Replicate assays under standardized conditions (e.g., 25°C, pH 7.4 buffer).

- Purity Validation : Use LC-MS to confirm sample integrity (>98% purity).

- Meta-Analysis : Compare data across studies with structurally related compounds (e.g., 6-(3-chlorophenyl)pyridin-3-ol derivatives) to identify trends in substituent effects .

Methodological Considerations for Data Analysis

Q. What computational tools are effective for predicting the compound’s physicochemical properties and binding modes?

- Methodological Answer :

- Molecular Dynamics (MD) Simulations : Use AMBER or GROMACS to model interactions with biological targets. The hydroxyl group’s hydrogen-bonding capacity is a key focus.

- Density Functional Theory (DFT) : Calculate logP (partition coefficient) and pKa values via Gaussian08. Predicted logP ~1.2 suggests moderate membrane permeability .

- Docking Studies (AutoDock Vina) : Predict binding poses in enzyme active sites, prioritizing residues with polar side chains (e.g., serine, aspartate) .

Comparative Structural Analysis

Q. How does this compound differ from analogs like (S)-1-(pyridin-2-yl)pyrrolidin-3-ol in terms of reactivity?

- Methodological Answer : The 4-methylpyridine group in the target compound enhances steric hindrance, reducing nucleophilic substitution rates compared to 2-pyridyl analogs. For instance, Mitsunobu reactions with the hydroxyl group require longer reaction times (24–48 hrs vs. 12 hrs for 2-pyridyl derivatives) . Additionally, the methyl group stabilizes the pyridine ring against oxidative degradation, as shown in H₂O₂ stress tests .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.